7'-O-DMT-morpholino thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7’-O-DMT-morpholino thymine is a nucleoside analog, specifically an adenosine analog. Adenosine analogs are known for their role as smooth muscle vasodilators and have shown potential in inhibiting cancer progression .
Vorbereitungsmethoden
The synthesis of 7’-O-DMT-morpholino thymine involves the modification of the thymine base with a morpholino groupIndustrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
7’-O-DMT-morpholino thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
7’-O-DMT-morpholino thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a tool for studying nucleic acid interactions and functions.
Medicine: Its potential as a smooth muscle vasodilator and cancer progression inhibitor makes it a candidate for therapeutic research.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds
Wirkmechanismus
The mechanism of action of 7’-O-DMT-morpholino thymine involves its interaction with specific molecular targets and pathways. As an adenosine analog, it may bind to adenosine receptors, leading to vasodilation and inhibition of cancer cell proliferation. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
7’-O-DMT-morpholino thymine can be compared with other nucleoside analogs such as:
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
These compounds share similar structures and functions but differ in their specific applications and mechanisms of action. 7’-O-DMT-morpholino thymine is unique due to its specific morpholino modification, which may confer distinct biological activities .
Eigenschaften
Molekularformel |
C31H33N3O6 |
---|---|
Molekulargewicht |
543.6 g/mol |
IUPAC-Name |
1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H33N3O6/c1-21-19-34(30(36)33-29(21)35)28-18-32-17-27(40-28)20-39-31(22-7-5-4-6-8-22,23-9-13-25(37-2)14-10-23)24-11-15-26(38-3)16-12-24/h4-16,19,27-28,32H,17-18,20H2,1-3H3,(H,33,35,36)/t27-,28+/m0/s1 |
InChI-Schlüssel |
RPBDWQROLYXOSD-WUFINQPMSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CNC[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CNCC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.